Cocaine N-Methyl-d3
Overview
Description
Cocaine N-Methyl-d3 is a deuterated form of cocaine, where three hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in analytical chemistry due to its stability and similarity to non-deuterated cocaine. Cocaine itself is a naturally occurring alkaloid derived from the leaves of the Erythroxylon coca plant. It has significant psychoactive properties and has been used both medicinally and illicitly .
Mechanism of Action
Target of Action
Cocaine-d3 primarily targets the dopamine receptors, specifically the D3 subtype . These receptors are predominantly located in the limbic regions of the brain, which are associated with reward and reinforcement . The D3 receptor subtype plays a pivotal role in the reinforcing effects of cocaine .
Mode of Action
Cocaine-d3 interacts with its targets, the D3 receptors, by inhibiting them . This inhibition alters dopamine (DA) release in the striatum, particularly influencing release evoked at low or tonic stimulation frequencies . At high concentrations, cocaine-d3 also inhibits voltage-gated sodium channels in DA neurons .
Biochemical Pathways
Cocaine-d3 affects the Akt/mTOR and MEK/ERK 1/2 pathways . The D3 receptor regulates the activity of these pathways, and cocaine-d3’s interaction with the D3 receptor can influence these pathways’ activity . This interaction can lead to changes in dopamine release, contributing to the drug’s reinforcing properties .
Pharmacokinetics
It is known that cocaine-d3 can be used as an internal standard for the determination of cocaine in urine samples . More research is needed to fully understand the ADME properties of Cocaine-d3 and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Cocaine-d3’s action involve changes in dopamine release and receptor activity. Cocaine-d3’s inhibition of D3 receptors reduces evoked DA release, particularly at low or tonic stimulation frequencies . This shift favoring phasic DA release may contribute to the enhanced saliency and motivational value of cocaine-associated memories and behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cocaine-d3. For instance, stress has been shown to trigger relapses in cocaine use, which engage the activity of memory-related nuclei, such as the basolateral amygdala (BLA) and dentate gyrus (DG) . Furthermore, genetic factors can also play a role in conveying vulnerability to drug use . Understanding these environmental and genetic influences can provide insights into Cocaine-d3’s action and potential therapeutic interventions.
Biochemical Analysis
Biochemical Properties
Cocaine-d3 interacts with various enzymes and proteins, primarily those involved in neurotransmission. It is known to inhibit the reuptake of monoamines, particularly dopamine, from the synaptic cleft . This action is mediated by its interaction with the dopamine transporter (DAT), a protein that regulates dopamine levels in the synaptic cleft . Cocaine-d3 also has local anesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation .
Cellular Effects
Cocaine-d3 has profound effects on various types of cells, particularly neurons. By blocking the reuptake of dopamine, it increases the concentration of this neurotransmitter in the synaptic cleft, leading to overstimulation of post-synaptic neurons . This overstimulation can influence cell function, including impacts on cell signaling pathways and gene expression . It can also affect cellular metabolism, as the increased neural activity requires additional energy .
Molecular Mechanism
The mechanism of action of Cocaine-d3 involves its binding interactions with biomolecules and its influence on gene expression. Cocaine-d3 binds to the dopamine transporter, inhibiting its function and leading to an accumulation of dopamine in the synaptic cleft . This results in enhanced stimulation of dopamine receptors and subsequent activation of downstream signaling pathways. Cocaine-d3 may also influence gene expression, potentially altering the production of proteins involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cocaine-d3 can change over time. Studies have shown that with repeated exposure, cells may develop tolerance to Cocaine-d3, with changes in receptor sensitivity and function observed over time . Additionally, Cocaine-d3 may undergo degradation over time, which could influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Cocaine-d3 can vary with different dosages. Lower doses may produce stimulant effects, while higher doses can lead to toxic or adverse effects . Studies have shown that the effects of Cocaine-d3 can be dose-dependent, with certain effects only observed at specific dose thresholds .
Metabolic Pathways
Cocaine-d3 is involved in several metabolic pathways. It is primarily metabolized in the liver, producing metabolites such as benzoylecgonine and ecgonine methyl ester . These metabolites can also interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Cocaine-d3 is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters such as the dopamine transporter, which facilitates its entry into cells . Cocaine-d3 may also accumulate in certain areas of the brain, particularly regions with high concentrations of dopamine transporters .
Subcellular Localization
The subcellular localization of Cocaine-d3 can influence its activity or function. Cocaine-d3 is known to interact with proteins located in various subcellular compartments, including the plasma membrane . These interactions can influence the localization of Cocaine-d3 within the cell, potentially directing it to specific compartments or organelles .
Preparation Methods
The synthesis of Cocaine N-Methyl-d3 involves the incorporation of deuterium into the cocaine molecule. One common method is the methylation of norcocaine with deuterated methyl iodide (CD3I). The reaction typically occurs under basic conditions, using a strong base like sodium hydride (NaH) to deprotonate the norcocaine, followed by the addition of CD3I to form this compound . Industrial production methods are similar but scaled up to accommodate larger quantities and ensure purity.
Chemical Reactions Analysis
Cocaine N-Methyl-d3 undergoes various chemical reactions, similar to non-deuterated cocaine. These include:
Oxidation: Cocaine can be oxidized to form benzoylecgonine and ecgonine methyl ester.
Reduction: Reduction reactions can convert cocaine to norcocaine.
Substitution: Cocaine can undergo N-demethylation to form norcocaine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions are benzoylecgonine, ecgonine methyl ester, and norcocaine .
Scientific Research Applications
Cocaine N-Methyl-d3 is widely used in scientific research, particularly in analytical chemistry and toxicology. Its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify cocaine and its metabolites in biological samples.
Forensic Science: Employed in post-mortem toxicological analysis to detect and quantify cocaine use.
Pharmacokinetics: Helps in studying the metabolism and distribution of cocaine in the body.
Comparison with Similar Compounds
Cocaine N-Methyl-d3 is unique due to the presence of deuterium, which provides greater stability and allows for more accurate analytical measurements. Similar compounds include:
Benzoylecgonine: A major metabolite of cocaine, used as a biomarker for cocaine use.
Ecgonine Methyl Ester: Another metabolite of cocaine, often detected in drug testing.
Norcocaine: A minor metabolite formed through N-demethylation of cocaine.
These compounds share similar chemical structures and metabolic pathways but differ in their specific uses and stability.
Properties
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+/m0/s1/i1D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUCINDJVBIVPJ-MYLQKZLPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442885 | |
Record name | Cocaine-N-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138704-14-0 | |
Record name | Cocaine-N-(methyl-d3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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